An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Piperazine, 2,5-dimethyl-1-nitro-
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Piperazine, 2,5-dimethyl-1-nitro-
Foreword
The journey of a novel chemical entity from the bench to potential therapeutic application is a meticulous process, demanding a rigorous and systematic evaluation of its biological activity. This guide provides a comprehensive framework for the in vitro pharmacological profiling of Piperazine, 2,5-dimethyl-1-nitro- , a compound of interest given the broad therapeutic potential of the piperazine scaffold.[1][2][3][4] As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a logical, causality-driven approach to elucidating the pharmacological identity of this molecule. Our objective is to build a robust data package that not only identifies primary targets but also anticipates potential off-target liabilities, a critical step in early drug discovery.[5][6][7]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide both the "how" and the "why" behind each experimental decision, ensuring scientific integrity and fostering a deep understanding of the compound's behavior in biological systems.
Chemical Identity of the Test Article
| Property | Value | Source |
| Compound Name | Piperazine, 2,5-dimethyl-1-nitro- | - |
| Molecular Formula | C6H13N3O | [8] |
| Molecular Weight | 143.19 g/mol | [8] |
| Structure | (A 2D structure would be inserted here if available) | - |
| CAS Number | 19558-29-3 | [8] |
| Predicted Properties | ||
| XLogP3-AA | 0.4 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Topological Polar Surface Area | 44.7 Ų | [8] |
Part 1: Strategic Approach to Pharmacological Profiling
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, particularly neurotransmitter receptors and transporters.[2][3] The introduction of a nitro group and dimethyl substituents on the piperazine ring of our test article, Piperazine, 2,5-dimethyl-1-nitro-, necessitates a broad yet systematic profiling strategy. Our approach is tiered, beginning with a wide-net screen to identify potential areas of biological activity, followed by more focused assays to confirm and characterize these interactions.
Caption: Tiered approach to in vitro pharmacological profiling.
Part 2: Tier 1 - Broad Panel Screening for Target Identification and Off-Target Liability
The initial step is a broad in vitro safety pharmacology profile. This is a critical risk assessment tool in modern drug discovery, designed to identify potential adverse effects by screening the compound against a wide array of clinically relevant targets.[5][6][7] The rationale here is to cast a wide net to uncover any potential interactions, even those that may not be anticipated based on the compound's structure alone.
Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Screen
This screening will be conducted against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
Objective: To identify potential molecular targets and off-target liabilities of Piperazine, 2,5-dimethyl-1-nitro- at a single, high concentration.
Methodology:
-
Compound Preparation: A stock solution of Piperazine, 2,5-dimethyl-1-nitro- is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is tested at a final concentration of 10 µM in all assays.
-
Assay Panel: A comprehensive panel of assays is utilized, typically including but not limited to:
-
GPCRs: A broad selection of adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: Including hERG, sodium, and calcium channels.
-
Transporters: Such as those for serotonin, dopamine, and norepinephrine.
-
Enzymes: A selection of kinases, proteases, and phosphodiesterases.
-
-
Assay Format: The assays are typically performed in a high-throughput format (e.g., 96- or 384-well plates).
-
Radioligand Binding Assays: The test compound's ability to displace a specific radioligand from its receptor is measured.[9][10][11]
-
Enzyme Inhibition Assays: The test compound's effect on the activity of a specific enzyme is determined, often using a colorimetric or fluorescent substrate.[12][13][14][15]
-
-
Data Analysis: The results are expressed as the percent inhibition of radioligand binding or enzyme activity at the 10 µM test concentration. A threshold for "significant" activity is pre-defined (e.g., >50% inhibition).
Self-Validation:
-
Positive Controls: A known inhibitor or ligand for each target is included in each assay to ensure the assay is performing correctly.
-
Negative Controls: A vehicle control (e.g., DMSO) is included to establish the baseline for 0% inhibition.
-
Z'-factor: This statistical parameter is often calculated for each assay plate to assess the quality and robustness of the high-throughput screen.
Part 3: Tier 2 - Hit Confirmation and Potency Determination
Any "hits" identified in the broad panel screen (i.e., targets where the compound showed significant activity) must be confirmed and their potency determined. This is achieved through concentration-response studies.
Experimental Protocol: Concentration-Response Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Piperazine, 2,5-dimethyl-1-nitro- for the "hit" receptors identified in Tier 1.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the target receptor are prepared.
-
Radioligand Selection: A suitable radioligand with known affinity for the target receptor is chosen.[9]
-
Assay Conditions Optimization: Optimal concentrations of receptor protein and radioligand are determined to ensure the assay is sensitive and robust.[10]
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., 10-point, 3-fold serial dilution).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as percent specific binding versus the log of the competitor concentration.
-
The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibitor constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Protocol: Concentration-Response Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of Piperazine, 2,5-dimethyl-1-nitro- against the "hit" enzymes from Tier 1.
Methodology:
-
Enzyme and Substrate Preparation: The purified enzyme and a suitable substrate are prepared in an appropriate assay buffer.
-
Assay Conditions: The reaction is performed under conditions that ensure linear enzyme kinetics.
-
Inhibition Assay:
-
The enzyme is incubated with increasing concentrations of the test compound.
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[12]
-
-
Data Analysis:
-
The reaction rates are plotted against the log of the inhibitor concentration.
-
The IC50 is determined by non-linear regression analysis.
-
Caption: Workflow for concentration-response assays.
Part 4: Tier 3 - Cell-Based Functional Assays
While binding and enzyme inhibition assays are crucial for identifying direct interactions, they do not provide information about the functional consequences of these interactions. Cell-based assays are therefore essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.[16][17][18][19]
Experimental Protocol: Cell-Based Functional Assay (Example: GPCR-mediated cAMP accumulation)
This protocol is an example for a Gs-coupled GPCR. The specific assay will depend on the signaling pathway of the target of interest.
Objective: To determine the functional activity of Piperazine, 2,5-dimethyl-1-nitro- at a specific GPCR.
Methodology:
-
Cell Culture: A cell line stably expressing the target GPCR is cultured under standard conditions.
-
Assay Preparation:
-
Cells are seeded into multi-well plates.
-
The cells are treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
-
Agonist Mode:
-
Cells are incubated with increasing concentrations of the test compound.
-
A known agonist for the receptor is used as a positive control.
-
-
Antagonist Mode:
-
Cells are pre-incubated with increasing concentrations of the test compound.
-
The cells are then stimulated with a fixed concentration (e.g., EC80) of a known agonist.
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Agonist Mode: cAMP levels are plotted against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: The response to the agonist is plotted against the log of the test compound concentration to determine the IC50, from which the antagonist constant (Kb) can be calculated.
-
Self-Validation:
-
Reference Compounds: Known agonists and antagonists for the target receptor are included in each experiment.
-
Parental Cell Line: The parental cell line (not expressing the target receptor) is tested to ensure the observed effects are receptor-mediated.
-
Signal Window: The assay is optimized to provide a robust signal-to-background ratio.
Part 5: Data Summary and Interpretation
All quantitative data from the concentration-response assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity across different targets.
Summary of In Vitro Pharmacological Profile of Piperazine, 2,5-dimethyl-1-nitro-
| Target | Assay Type | Result (Ki or IC50 in µM) | Functional Activity |
| Primary Target(s) | |||
| e.g., Dopamine D2 Receptor | Radioligand Binding | Value | e.g., Antagonist |
| e.g., Tyrosinase | Enzyme Inhibition | Value | e.g., Inhibitor |
| Secondary/Off-Target(s) | |||
| e.g., Serotonin 5-HT2A Receptor | Radioligand Binding | Value | e.g., Weak Antagonist |
| e.g., hERG Channel | Electrophysiology | Value | e.g., No significant block |
| ... (other tested targets) | ... | ... | ... |
Conclusion
This in-depth technical guide outlines a robust and scientifically sound strategy for the in vitro pharmacological profiling of Piperazine, 2,5-dimethyl-1-nitro-. By following a tiered approach, from broad screening to detailed functional characterization, researchers can build a comprehensive understanding of the compound's biological activity. The emphasis on causality, self-validation, and clear data presentation is paramount for making informed decisions in the drug discovery and development process. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and in vivo studies.
References
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Gomeni, R., & Le Novere, N. (2005). Probing drug action using in vitro pharmacological profiles. Drug Discovery Today, 10(20), 1347-1354. [Link]
- Kenakin, T. (2012).
-
Loun, B., & Southan, C. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]
- Miteva, M. A., Violas, S., & Villoutreix, B. O. (2010). In vitro pharmacological profiling: a tool for drug discovery. Current Medicinal Chemistry, 17(28), 3155-3167.
-
National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Probe Development and High Throughput Screening. Retrieved from [Link]
-
Peters, J. U. (2006, February 2). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]
-
QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421–1433. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. 2,5-Dimethyl-1-nitrosopiperazine | C6H13N3O | CID 159591499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. sptlabtech.com [sptlabtech.com]
- 19. criver.com [criver.com]
